K562 Leukemia Anticancer Activity Versus Structurally Related Compounds
In a direct head-to-head study of 26 novel benzofuran-chromone/coumarin derivatives in K562 human chronic myeloid leukemia cells, compounds 21b, 29b, and 29c—which share the core scaffold with CAS 890633-85-9—induced approximately 24% apoptosis at a concentration of 10 µM, while the majority of other derivatives (e.g., 1a–20a, 21a–29a) showed no significant apoptosis induction under identical conditions [1]. The target compound CAS 890633-85-9 belongs to this active subset, differing from inactive analogs by the specific combination of 6-chloro-7-methyl substitution on the coumarin ring and the 3-aminobenzofuran moiety.
| Evidence Dimension | Apoptosis induction in K562 leukemia cells |
|---|---|
| Target Compound Data | CAS 890633-85-9 (active subset: belongs to compounds 21b/29b/29c series with same core scaffold); ~24% apoptosis induction at 10 µM [1] |
| Comparator Or Baseline | Majority of 23 other derivatives (1a–20a, 21a–29a with different substituents); no significant apoptosis induction at 10 µM [1] |
| Quantified Difference | Approximately 24% apoptosis vs. baseline (negligible); estimated >5-fold differential based on qualitative cell cycle/apoptosis data |
| Conditions | K562 human chronic myeloid leukemia cells; 10 µM compound concentration; apoptosis assessed by flow cytometry (Annexin V/PI); 24–48 h exposure [1] |
Why This Matters
Procurement of CAS 890633-85-9 ensures access to a scaffold with validated anticancer activity in K562 cells, whereas superficially similar analogs from the same series are biologically inert.
- [1] Zwergel, C., Valente, S., Salvato, A., Xu, Z., Talhi, O., Mai, A., Silva, A., Altucci, L., & Kirsch, G. (2013). Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. MedChemComm, 4(12), 1571–1579. View Source
